molecular formula C11H8INO3 B12591289 Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate CAS No. 609848-44-4

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate

Cat. No.: B12591289
CAS No.: 609848-44-4
M. Wt: 329.09 g/mol
InChI Key: UHXBOKFBICKPMC-UHFFFAOYSA-N
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Description

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a 3-iodophenyl group at position 5 and a methyl ester at position 2. Isoxazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, which can enhance binding affinity in biological systems due to its polarizability and size.

Properties

CAS No.

609848-44-4

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

methyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

UHXBOKFBICKPMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the most common methods involves the condensation of hydroxamic acids with α-keto esters or acylating agents. The following steps outline this process:

  • Reagents :

    • Hydroxamic acid (derived from 3-iodobenzaldehyde)
    • Methyl acetoacetate or similar α-keto esters
    • Base (e.g., triethylamine)
  • Procedure :

    • The hydroxamic acid is reacted with methyl acetoacetate in the presence of a base.
    • The mixture is stirred at low temperatures (0-5 °C) to facilitate the reaction.
    • After completion, the product is isolated through filtration and washed with organic solvents.

This method has been documented to yield this compound with good purity and yield.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to enhance reaction rates and yields in the synthesis of isoxazoles:

  • Reagents :

    • Aryl aldehydes (such as 3-iodobenzaldehyde)
    • Hydroxylamine hydrochloride
    • Solvent (e.g., tert-butyl alcohol)
  • Procedure :

    • Aryl aldehydes are reacted with hydroxylamine to form oximes.
    • The oximes are then subjected to microwave irradiation in the presence of tert-butyl alcohol, leading to the formation of nitrile oxide intermediates.
    • These intermediates subsequently react with alkenes or alkynes to form the desired isoxazole structure.

This method offers rapid synthesis times and high yields, making it an attractive option for laboratory settings.

Metal-Free Synthetic Routes

Recent advancements have introduced metal-free synthetic routes for isoxazole preparation, which are environmentally friendly alternatives:

  • Reagents :

    • Hydroxylamine derivatives
    • Various alkynes
  • Procedure :

    • Hydroxylamines are reacted with alkynes under mild conditions.
    • This method often employs catalytic amounts of organic bases or acids, facilitating cyclization without heavy metal catalysts.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

Method Yield (%) Reaction Time Conditions Advantages
Condensation Reactions ~70-85 Several hours Low temperature, base High yield, established procedure
Microwave-Assisted Synthesis ~80-90 Minutes Microwave irradiation Rapid synthesis, high efficiency
Metal-Free Synthetic Routes ~75-85 Varies Mild conditions Eco-friendly, no heavy metals used

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

ConditionsReagentsProductYieldSource
Acidic hydrolysisH₂SO₄ (dilute), H₂O, Δ5-(3-Iodophenyl)isoxazole-3-carboxylic acid85–92%
Basic hydrolysis (saponification)NaOH (aq.), EtOH, refluxSodium salt of the carboxylic acid78–88%

The carboxylic acid product serves as a precursor for amide formation or metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution at the Iodophenyl Group

The electron-deficient 3-iodophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C5-(Aryl-substituted phenyl)isoxazole-3-carboxylate60–75%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°CBiaryl-substituted isoxazole derivative50–65%

The iodine atom’s leaving-group ability facilitates these transformations, with Suzuki coupling being particularly efficient for introducing diverse aryl groups.

Reductive Ring Opening of the Isoxazole Core

Under reductive conditions, the isoxazole ring undergoes cleavage to form enamine intermediates, which can cyclize into pyridone derivatives.

ConditionsReagentsProductYieldSource
Mo(CO)₆-mediated reductionMo(CO)₆, H₂O, MeCN, 60–70°C4-Oxo-1,4-dihydropyridine-3-carboxylate45–60%

This reaction proceeds via a radical pathway, with the molybdenum complex acting as a reducing agent. The resultant enamine undergoes cyclization to form a six-membered pyridone ring, a valuable scaffold in medicinal chemistry.

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring exhibits electrophilic substitution at the 4-position, though reactivity is modulated by the electron-withdrawing ester group.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro-5-(3-iodophenyl)isoxazole-3-carboxylate40–55%
HalogenationBr₂, FeBr₃, CH₂Cl₂, rt4-Bromo-5-(3-iodophenyl)isoxazole-3-carboxylate35–50%

Nitration occurs selectively at the 4-position due to the directing effects of the ester and iodophenyl groups.

Cyclization Reactions

The compound participates in cyclization reactions under acidic or basic conditions, forming fused heterocyclic systems.

ConditionsReagentsProductYieldSource
Acid-mediated cyclizationHCl (conc.), MeOH, refluxFuro[3,4-d]isoxazole derivative70–80%
Base-mediated cyclizationKOtBu, DMF, 120°CPyrido[2,3-d]isoxazole derivative55–65%

These reactions exploit the ester’s carbonyl group and the iodophenyl moiety’s steric/electronic effects.

Comparative Reactivity Under Varied Conditions

The table below summarizes how reaction outcomes differ based on conditions:

ReactionAcidic ConditionsBasic Conditions
Ester Hydrolysis Forms carboxylic acid directlyForms sodium salt, requiring acid workup
Iodine Substitution Limited reactivityEnhanced via Pd/Cu catalysis
Ring Opening Not observedMo(CO)₆ reduction dominant

Mechanistic Insights

  • Reductive Ring Opening : Proposed to involve single-electron transfer (SET) from Mo(CO)₆, generating a radical intermediate that collapses into an enamine .

  • Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway, with the iodine atom acting as an effective leaving group .

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Properties
Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its potential neuroprotective effects have been explored in various studies, highlighting its role in developing drugs aimed at treating conditions like Alzheimer's and Parkinson's diseases. For instance, research has shown that derivatives of isoxazole compounds can exhibit significant neuroprotective activity, suggesting that this compound may contribute to similar therapeutic avenues .

Anticancer Activity
The compound also shows promise in anticancer research. Studies indicate that isoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that specific isoxazole derivatives exhibited cytotoxic effects against breast cancer cells, providing a basis for further exploration of this compound as a potential anticancer agent .

Agricultural Chemistry

Agrochemical Intermediates
In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to enhance efficacy while minimizing environmental impact. Research indicates that isoxazole-based compounds can be designed to target specific pests or diseases while being less harmful to beneficial organisms .

Material Science

Advanced Materials Development
The compound's unique chemical structure allows for its application in material science, particularly in creating advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors. For instance, studies have explored the use of isoxazole derivatives in developing photoresponsive materials that can change properties upon exposure to light .

Analytical Chemistry

Detection and Quantification Methods
this compound is also employed in analytical chemistry for developing methods to detect and quantify specific substances. Its utility in toxicology and environmental science has been highlighted through various studies where it aids in identifying contaminants or assessing environmental health .

Case Studies

Application AreaStudy ReferenceKey Findings
Pharmaceutical Development Isoxazole derivatives show neuroprotective effects; potential for drug development targeting neurological disorders.
Anticancer Activity Significant cytotoxic effects observed against breast cancer cell lines; supports further investigation into therapeutic uses.
Agricultural Chemistry Effective intermediates for safer agrochemical formulations; enhances pest control while reducing environmental impact.
Material Science Development of photoresponsive materials using isoxazole derivatives; improved durability and functionality under light exposure.

Mechanism of Action

The mechanism of action of methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural analogs of Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate, highlighting substituent-driven differences in properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Biological Relevance Reference CAS/ID
This compound 3-I-C₆H₄ Not explicitly provided High polarizability; potential for halogen bonding Derived from
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate 4-Br-C₆H₄ Calculated: ~296.05 Bromine's moderate size; used in cross-coupling reactions 517870-15-4
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate 3-Br-C₆H₄ Calculated: ~296.05 Similar to 4-Br analog but meta-substituted 745078-74-4
Methyl 5-(tert-butyl)isoxazole-3-carboxylate tert-butyl 195.21 Enhanced lipophilicity; steric hindrance 517870-22-3
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-(OCH₃)₂-C₆H₃ 263.25 Electron-rich aromatic system; MAPK pathway target 517870-17-6
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate 3-CN-C₆H₄ 232.21 Electron-withdrawing group; impacts reactivity 956360-06-8

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) are soluble in DMSO at 10 mM, whereas bromo/iodo analogs may require non-polar solvents .
  • Stability : Methyl esters generally exhibit better hydrolytic stability than ethyl esters, as seen in Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate’s handling precautions .

Key Research Findings

  • Substituent Effects : Iodine’s polarizability enhances binding in halogen-rich environments (e.g., enzyme active sites), but its size may reduce solubility compared to bromine or methoxy groups .
  • Synthetic Flexibility : The methyl ester group allows straightforward conversion to carboxylic acids (e.g., via hydrolysis), enabling further derivatization .
  • Biological Optimization : Meta-substitution (e.g., 3-iodophenyl vs. 4-bromophenyl) can drastically alter bioactivity due to spatial orientation in target binding pockets .

Biological Activity

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure that includes an iodine atom, which may enhance its biological properties through improved binding affinities to various molecular targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C11H10IN2O3\text{Molecular Formula C}_{11}\text{H}_{10}\text{I}\text{N}_2\text{O}_3

Key Features:

  • Isoxazole Ring: A five-membered heterocyclic compound featuring nitrogen and oxygen.
  • Iodine Substitution: The presence of iodine at the 3-position on the phenyl ring may influence the compound's reactivity and interaction with biological targets.
  • Carboxylate Group: The carboxylate functional group contributes to the compound's solubility and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring can modulate enzyme activity and receptor signaling pathways. The iodine atom enhances binding affinity, which may lead to increased efficacy in various biological assays.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a range of bacterial strains, suggesting that this compound could potentially serve as a scaffold for developing new antimicrobial agents .

Antiviral Properties

This compound has been evaluated for its antiviral potential. A study found that certain isoxazole derivatives were effective as entry inhibitors against filoviruses like Ebola and Marburg, with IC50 values ranging from 2.5 μM to 30 μM . This suggests that this compound may also exhibit similar antiviral activities.

Anticancer Activity

The cytotoxic effects of isoxazole derivatives have been documented in various cancer cell lines. For example, one study reported that related compounds induced apoptosis in HL-60 cells, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and increased levels of p21^WAF-1 . This mechanism indicates potential applications in cancer therapy.

Case Studies

Study Compound Biological Activity IC50 Value
Isoxazole DerivativeAntimicrobialNot specified
Isoxazole Entry InhibitorAntiviral (Ebola)30 μM
Isoxazole CompoundCytotoxic in HL-60 cellsVaries (86–755 μM)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling iodophenyl substituents to the isoxazole core via Suzuki-Miyaura or Ullmann cross-coupling reactions. For example, ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate analogs have been synthesized using Grignard reagents (e.g., CH₃MgX) to functionalize the ester group . Optimization includes solvent selection (e.g., THF or DMF), temperature control (60–80°C), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions). Yield improvements (>70%) are achievable via inert atmosphere conditions and stoichiometric adjustments .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, direct sunlight, and high temperatures (>25°C). Similar isoxazole derivatives show reduced stability in DMSO solutions; lyophilized powders are preferred for long-term storage .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., iodophenyl protons at δ 7.2–8.1 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z ~373.97 for C₁₂H₁₀INO₃).
  • X-ray crystallography to resolve regiochemistry, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs .

Advanced Research Questions

Q. How does the 3-iodophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

  • Methodological Answer : The iodine atom enhances electrophilicity and steric bulk, potentially improving target binding. For example, methyl 5-(3-bromophenyl)isoxazole-3-carboxylate analogs show moderate MAPK inhibition, while iodinated derivatives may exhibit higher affinity due to enhanced van der Waals interactions . Compare IC₅₀ values across halogenated analogs using kinase assays (e.g., ELISA-based MAPK inhibition studies) .

Q. What strategies mitigate hazards during large-scale synthesis or handling?

  • Methodological Answer :

  • Thermal Hazard Mitigation : Use jacketed reactors with temperature sensors to control exothermic reactions (e.g., Grignard additions).
  • Toxic Exposure Prevention : Employ fume hoods, NIOSH-certified respirators, and closed-system transfers to avoid inhalation of iodinated aromatic intermediates .
  • Waste Management : Quench iodine-containing byproducts with sodium thiosulfate to reduce environmental toxicity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict electronic effects of substituents on reactivity.
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to MAPK or other targets, leveraging crystallographic data from related compounds .
  • Optimize logP values (<3.5) via substituent modifications (e.g., methoxy groups) to enhance aqueous solubility .

Q. How should researchers address contradictions in reported biological activity data for isoxazole derivatives?

  • Methodological Answer :

  • Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, MAPK inhibition efficacy varies with ATP concentration in kinase assays .
  • Characterize Purity : Use HPLC (≥95% purity) to rule out byproduct interference.
  • Cross-Validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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